![molecular formula C27H23ClN4O3 B2679935 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1184995-05-8](/img/structure/B2679935.png)

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

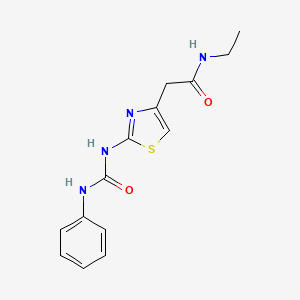

The compound “2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide” is a potent tubulin inhibitor . Tubulin inhibitors are a class of drugs that interfere with the polymerization of tubulin, a protein that is an essential component of the cytoskeleton and mitotic spindle, which are crucial for cell division and replication. This makes tubulin inhibitors potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .

Synthesis Analysis

The synthesis of this compound was optimized and follows a straightforward route from the unsubstituted indole via the 1-(4-chlorobenzyl)-indole and the indol-3-yl-2-oxo-acetyl chloride to the indol-3-yl-2-oxo acetamide product .Molecular Structure Analysis

The structure of this compound was assigned by sophisticated NMR experiments, for example, a 1,1-ADEQUATE experiment, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the unsubstituted indole with 4-chlorobenzyl chloride to form 1-(4-chlorobenzyl)-indole, followed by the reaction of this intermediate with 2-oxo-acetyl chloride to form the indol-3-yl-2-oxo acetamide product .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of indolin-1-yl)-N-aryl acetamides, sharing a similar core structure, have demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). This research underscores the potential of such compounds in developing new antimicrobial agents.

Anti-Inflammatory and Analgesic Agents

Another area of application is in the synthesis of novel compounds for anti-inflammatory and analgesic purposes. Studies have shown that derivatives of benzodifuranyl and thiazolopyrimidines, which may share functional groups or synthesis pathways with the compound , exhibit significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiallergic Properties

Research into pyrimidine derivatives has also identified compounds with antiallergic effects. For example, studies on N-(pyridin-4-yl)-(indol-3-yl)acetamides have revealed promising antiallergic activities, further highlighting the therapeutic potential of compounds within this chemical class (Menciu et al., 1999).

Anticancer Activity

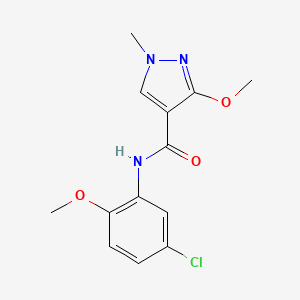

The synthesis of certain acetamide derivatives has been driven by the search for new anticancer agents. For example, compounds with the 1H-pyrazol-1-yl)acetamide motif have been tested against a variety of cancer cell lines, showing potential for cancer cell growth inhibition (Al-Sanea et al., 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN4O3/c1-35-20-12-10-18(11-13-20)14-29-24(33)16-32-23-9-5-3-7-21(23)25-26(32)27(34)31(17-30-25)15-19-6-2-4-8-22(19)28/h2-13,17H,14-16H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZCAACIRYLTTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene](/img/structure/B2679860.png)

![(Z)-ethyl 2-cyano-2-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)acetate](/img/structure/B2679861.png)

![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2679862.png)

![(1-((3,5-dimethylisoxazol-4-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2679864.png)

![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate](/img/structure/B2679865.png)

![N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2679867.png)

![3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2679871.png)

![6-Cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2679872.png)

![2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2679874.png)

![2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2679875.png)